4-Methyl-2-nitro-N-acetylbenzeneamine-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

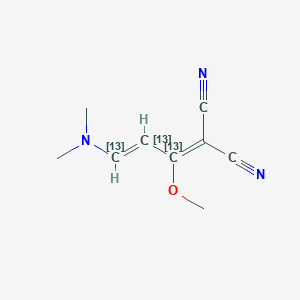

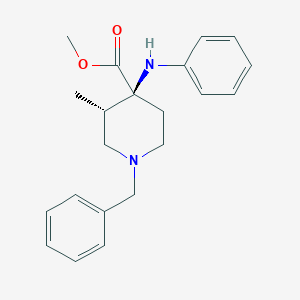

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 (MNAB-d6) is a deuterated analog of 4-Methyl-2-nitro-N-acetylbenzeneamine (MNAB), which is a chemical compound used in the synthesis of various drugs. MNAB-d6 is a stable isotope-labeled compound that is used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of the drug.

Mechanism Of Action

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 increases the concentration of acetylcholine in the body, leading to enhanced neurotransmission and improved cognitive function.

Biochemical And Physiological Effects

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 has been shown to improve cognitive function in animal models and humans. It has also been shown to have neuroprotective effects against oxidative stress and neurotoxicity. Additionally, 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages And Limitations For Lab Experiments

The use of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 in scientific research has several advantages. It allows for the accurate measurement of the drug's distribution and elimination in the body, as well as the identification of metabolites. Additionally, the use of the deuterated analog allows for the differentiation between the drug and its metabolites in various biological matrices.

However, there are some limitations to the use of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 in lab experiments. The cost of the deuterated analog is higher than the non-deuterated compound, which may limit its availability for some researchers. Additionally, the use of the deuterated analog may alter the pharmacokinetics and pharmacodynamics of the drug, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 may also be used to study the role of acetylcholinesterase inhibition in other physiological processes, such as inflammation and immune response.

Conclusion:

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is a deuterated analog of 4-Methyl-2-nitro-N-acetylbenzeneamine that is used in scientific research to study the mechanism of action, physiological effects, and future directions of the drug. Its use allows for the accurate measurement of the drug's distribution and elimination in the body and the identification of metabolites. 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 has several potential applications in the development of new drugs and the study of physiological processes.

Synthesis Methods

The synthesis of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 involves the reaction of 4-methyl-2-nitro-N-acetylaniline with deuterated acetic anhydride in the presence of a deuterated catalyst. The resulting product is purified using column chromatography to obtain pure 4-Methyl-2-nitro-N-acetylbenzeneamine-d6.

Scientific Research Applications

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is used in scientific research to study the mechanism of action and physiological effects of the drug. It is used to investigate the drug's interaction with specific receptors and enzymes in the body. The deuterated analog is used to distinguish between the drug and its metabolites in the body and to track the drug's distribution and elimination in the body.

properties

CAS RN |

1246816-34-1 |

|---|---|

Product Name |

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 |

Molecular Formula |

C₉H₄D₆N₂O₃ |

Molecular Weight |

200.22 |

synonyms |

N-(4-Methyl-2-nitrophenyl)acetamide-d6; 2’-Nitro-p-acetotoluidide-d6; 3-Nitro-4-(acetylamino)toluene-d6; 4’-Methyl-2’-nitroacetanilide-d6; N-(4-Methyl-2-nitrophenyl)acetamide-d6; NSC 9826-d6; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)